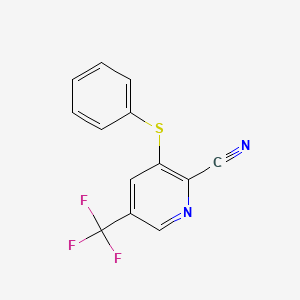

3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile

CAS No.: 1449117-61-6

Cat. No.: VC2867173

Molecular Formula: C13H7F3N2S

Molecular Weight: 280.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1449117-61-6 |

|---|---|

| Molecular Formula | C13H7F3N2S |

| Molecular Weight | 280.27 g/mol |

| IUPAC Name | 3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C13H7F3N2S/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H |

| Standard InChI Key | OPCKJSXRQFHNRM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N |

| Canonical SMILES | C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N |

Introduction

Chemical Identity and Structural Characteristics

3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile is a complex organic molecule that belongs to the class of picolinonitrile derivatives. Its structure combines several key functional groups that contribute to its chemical behavior and potential applications in various fields.

Molecular Structure and Identification

The compound features a pyridine ring substituted with three functional groups: a cyano group at position 2, a phenylthio group at position 3, and a trifluoromethyl group at position 5. This arrangement creates a molecule with unique electronic properties and reactivity patterns. The compound is formally identified by the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1449117-61-6 |

| Molecular Formula | C13H7F3N2S |

| Molecular Weight | 280.27 g/mol |

| IUPAC Name | 3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C13H7F3N2S/c14-13(15,16)9-6-12(11(7-17)18-8-9)19-10-4-2-1-3-5-10/h1-6,8H |

| Standard InChIKey | OPCKJSXRQFHNRM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N |

| PubChem Compound ID | 75464827 |

Physical and Chemical Properties

The physical and chemical properties of 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile are determined by its molecular structure, particularly the presence of the trifluoromethyl group, the phenylthio substituent, and the cyano functionality.

Synthesis Methods

The synthesis of 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile involves specialized organic chemistry techniques to introduce the three key functional groups at their respective positions on the pyridine ring.

Chemical Reactivity and Transformations

3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile exhibits reactivity patterns influenced by its three main functional groups, allowing it to participate in various chemical transformations.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the sulfur atom of the phenylthio group. Strong oxidizing agents like hydrogen peroxide can selectively oxidize the sulfur atom to form sulfoxide or sulfone derivatives. The choice of reagents and conditions plays a crucial role in determining the outcome of these reactions.

Nucleophilic Substitution

The presence of electron-withdrawing groups (cyano and trifluoromethyl) activates the pyridine ring toward nucleophilic aromatic substitution reactions. Depending on the nucleophile and reaction conditions, the phenylthio group may be displaced by other nucleophiles.

Nitrile Group Transformations

The cyano group at position 2 can undergo various transformations:

-

Hydrolysis to form carboxylic acid or amide derivatives

-

Reduction to form primary amines or aldehydes

-

Addition reactions with organometallic reagents

These transformations expand the synthetic utility of the compound as a building block for more complex structures.

Biological Activity and Applications

Pharmaceutical Relevance

3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile has potential applications in pharmaceutical research. The trifluoromethyl group is a common motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity to target proteins. Similarly, the cyano group can serve as a hydrogen bond acceptor in protein-ligand interactions.

Synthetic Utility

The compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds with potential biological activity. Its multiple functional groups provide sites for selective chemical modifications, allowing for the creation of diverse chemical libraries for structure-activity relationship studies.

Comparative Analysis with Related Compounds

While 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile has its unique structural features and properties, it belongs to a broader family of substituted picolinonitriles. Understanding its relationship to similar compounds can provide insights into structure-activity relationships and potential applications.

Structural Analogs

Several related compounds share structural similarities with 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile:

| Compound | Structural Difference | CAS Number |

|---|---|---|

| 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile | Contains isothiocyanate instead of phenylthio group | 951753-87-0 |

| 3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | Different substitution pattern on pyridine ring | 648439-14-9 |

| 5-Amino-3-(trifluoromethyl)picolinonitrile | Contains amino instead of phenylthio group | Not specified in search results |

These structural analogs may exhibit similar reactivity patterns but differ in their physical properties and biological activities .

Research Applications and Future Directions

Current research involving 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile and related compounds focuses on several key areas that highlight their significance in chemical and pharmaceutical sciences.

Medicinal Chemistry Applications

The compound's structure makes it a potential building block for the development of bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while the cyano group can participate in hydrogen bonding interactions with biological targets. These properties make 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile a valuable scaffold for medicinal chemistry research.

Emerging Synthetic Applications

As synthetic methodologies continue to evolve, new applications for 3-(Phenylthio)-5-(trifluoromethyl)picolinonitrile as a building block in complex molecule synthesis are likely to emerge. The compound's multiple reactive sites provide opportunities for selective functionalization and diversification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume